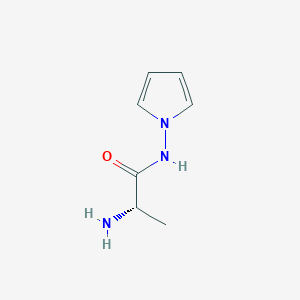

(S)-2-Amino-N-1H-pyrrol-1-ylpropanamide

Description

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(2S)-2-amino-N-pyrrol-1-ylpropanamide |

InChI |

InChI=1S/C7H11N3O/c1-6(8)7(11)9-10-4-2-3-5-10/h2-6H,8H2,1H3,(H,9,11)/t6-/m0/s1 |

InChI Key |

ALGQTISXXQUXQK-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)NN1C=CC=C1)N |

Canonical SMILES |

CC(C(=O)NN1C=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with (S)-2-(Boc-amino)-1-propanol (), a structurally related chiral amine derivative.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| (S)-2-Amino-N-1H-pyrrol-1-ylpropanamide | C₇H₁₁N₃O | 153.18 | Amide, Pyrrole, Primary amine | Pharmaceutical intermediates, catalysts |

| (S)-2-(Boc-amino)-1-propanol | C₈H₁₇NO₃ | 175.23 | Alcohol, Boc-protected amine | Organic synthesis, peptide chemistry |

Key Observations :

Functional Groups: The propanamide derivative features a pyrrole-substituted amide, enabling unique electronic interactions. In contrast, (S)-2-(Boc-amino)-1-propanol contains a tert-butoxycarbonyl (Boc)-protected amine and a hydroxyl group, prioritizing stability in acidic conditions . The Boc group in the latter enhances solubility in organic solvents, whereas the pyrrole moiety in the former may reduce aqueous solubility due to hydrophobicity.

Stereochemical Considerations :

- Both compounds exhibit (S)-chirality, but the propanamide’s rigid amide bond restricts conformational flexibility compared to the alcohol’s rotatable C-O bond.

Research Tools and Methodologies

For instance, SHELXL’s refinement algorithms could elucidate hydrogen-bonding patterns in the propanamide derivative’s pyrrole-amide network .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-1H-pyrrol-1-ylpropanamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving protection-deprotection strategies is critical to ensure selectivity. For example, amide bond formation between pyrrole derivatives and amino-propanamide precursors often requires coupling agents like EDC/HOBt under inert atmospheres. Temperature control (e.g., 0–25°C) and solvent selection (e.g., DMF or THF) influence yield and purity. Intermediate purification via column chromatography or recrystallization is essential .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final product purity via high-performance liquid chromatography (HPLC) with UV detection .

Q. How can spectroscopic and chromatographic techniques characterize this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify stereochemistry and functional groups. For instance, the pyrrole ring protons typically appear as distinct multiplet signals in δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar amides .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (1650–1750 cm) and amine N-H bends (3300–3500 cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Crystallization : Grow single crystals via vapor diffusion using solvents like ethanol/water mixtures. SHELX programs (e.g., SHELXL) refine crystal structures, leveraging high-resolution data (e.g., <1.0 Å) to resolve chiral centers and hydrogen-bonding networks .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement parameters, critical for validating stereochemical assignments .

Q. How should researchers address contradictions in pharmacological data for pyrrole-containing amides?

- Iterative Analysis : Apply qualitative research frameworks to iteratively compare bioactivity datasets (e.g., IC variations in enzyme assays). Triangulate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

- Statistical Validation : Use multivariate regression to isolate confounding variables (e.g., solvent effects, purity thresholds >98%) that may skew dose-response curves .

Q. What experimental strategies elucidate protein-ligand interactions involving this compound?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (, ) .

- Molecular Dynamics (MD) Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze conformational stability and hydrogen-bond occupancy at binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.